molecular formula C13H8FIO B1323954 3-Fluoro-3'-iodobenzophenone CAS No. 890098-25-6

3-Fluoro-3'-iodobenzophenone

Cat. No. B1323954
CAS RN: 890098-25-6
M. Wt: 326.1 g/mol
InChI Key: FXDZWNIDRDFCKC-UHFFFAOYSA-N
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Description

3-Fluoro-3’-iodobenzophenone is a chemical compound with the molecular formula C13H8FIO and a molecular weight of 326.11 . It is used in various scientific experiments, including pharmaceutical and organic synthesis.


Molecular Structure Analysis

The InChI code for 3-Fluoro-3’-iodobenzophenone is 1S/C13H8FIO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Fluoro-3’-iodobenzophenone has a molecular weight of 326.11 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

I have conducted a search for the scientific research applications of 3-Fluoro-3’-iodobenzophenone , but unfortunately, the available information is quite limited and does not provide a detailed analysis of unique applications as requested. The sources primarily offer general product information and purchasing options .

Safety And Hazards

While specific safety and hazard information for 3-Fluoro-3’-iodobenzophenone was not found, it’s important to handle all chemical compounds with care. Proper safety measures should be taken to avoid ingestion, inhalation, and contact with skin or eyes .

properties

IUPAC Name

(3-fluorophenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FIO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDZWNIDRDFCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641516
Record name (3-Fluorophenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3'-iodobenzophenone

CAS RN

890098-25-6
Record name (3-Fluorophenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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